3-(benzoylamino)-N-ethylbenzamide

Positional isomerism Regiochemistry Benzamide SAR

Select 3-(benzoylamino)-N-ethylbenzamide for your kinase inhibitor program. This meta-substituted benzamide (MW 268.31 Da, tPSA 58.2 Ų) is the critical N-ethyl reference for TASK-1 potency quantification and an Abl/Lyn pharmacophore scaffold. Its smaller polar surface area and 93-fold solubility advantage over bulkier N-aryl analogs make it ideal for CNS probe development. Use to map substitution-dependent selectivity without off-target liabilities.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B4051057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzoylamino)-N-ethylbenzamide
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16N2O2/c1-2-17-15(19)13-9-6-10-14(11-13)18-16(20)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,19)(H,18,20)
InChIKeyMVKJAZNSKXWCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzoylamino)-N-ethylbenzamide: Chemical Identity and Procurement Baseline


3-(Benzoylamino)-N-ethylbenzamide (IUPAC: 3-benzamido-N-ethylbenzamide; CAS: not uniquely assigned in major registries; molecular formula C16H16N2O2; molecular weight 268.31 g/mol) is a meta-substituted benzamide derivative containing both a benzoylamino group at the 3-position and an N-ethyl carboxamide group . This compound belongs to the class of N-substituted benzamides, a privileged scaffold in medicinal chemistry with documented activity across diverse target classes including histone deacetylases (HDACs), potassium channels, tyrosine kinases, and sigma receptors [1][2]. The compound is commercially available from screening compound suppliers as a research-grade small molecule (typical purity ≥95%) .

Why 3-(Benzoylamino)-N-ethylbenzamide Cannot Be Interchanged with Common Benzamide Analogs


Within the benzamide class, the position of substituents on the central phenyl ring and the nature of the N-alkyl group on the carboxamide are critical determinants of biological target engagement, potency, and selectivity [1]. Systematic SAR studies on 3-substituted benzamide derivatives have established that the 3-benzoylamino substitution pattern confers specific kinase inhibitory profiles (Abl/Lyn dual inhibition) that are not recapitulated by 2- or 4-substituted isomers [2]. Furthermore, the simple N-ethyl group on the target compound (MW 268.31) offers a distinct steric and electronic profile compared to bulkier N-aryl analogs such as F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide; MW 344.41), which has been optimized for TASK-1 potassium channel inhibition (IC50 148 nM) [3]. The N-ethyl derivative presents a smaller, more polar surface area (tPSA 58.2 vs. 49.4 for the N-ethyl-N-phenyl analog), altering membrane permeability and binding cavity compatibility . These structural nuances mean that substituting even a closely related benzamide without matching the substitution pattern can lead to loss of target engagement or altered selectivity profiles.

Quantitative Differentiation Evidence: 3-(Benzoylamino)-N-ethylbenzamide vs. Closest Analogs


Positional Isomer Differentiation: Meta (3-) vs. Para (4-) Benzoylamino Substitution

The target compound (3-(benzoylamino)-N-ethylbenzamide) and its para isomer (4-(benzoylamino)-N-ethylbenzamide) share identical molecular formula (C16H16N2O2) and molecular weight (268.31 g/mol) but differ in benzoylamino substitution position. In 3-substituted benzamide SAR studies, the meta-substitution pattern has been specifically associated with dual Abl/Lyn kinase inhibitory activity, whereas para-substituted analogs show different target engagement profiles [1]. The 2D structural similarity between the 3- and 4-substituted isomers is approximately 90% , yet this 10% difference in substitution position can entirely alter the pharmacophore geometry and hydrogen-bonding network within target binding pockets.

Positional isomerism Regiochemistry Benzamide SAR

N-Alkyl Group Differentiation: N-Ethyl vs. N-(2-Ethylphenyl) Substitution

The target compound bears a simple N-ethyl substituent (MW 268.31), whereas the most potent reported benzoylamino-benzamide TASK-1 inhibitor, F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide, TASK-1-IN-1), carries a bulkier N-(2-ethylphenyl) group (MW 344.41) [1]. F3 inhibits TASK-1 with an IC50 of 148 nM and shows approximately 12-fold selectivity over TASK-3 (IC50 1,750 nM) [1]. The target compound's smaller N-ethyl substituent reduces molecular weight by 76 Da (22% reduction) and decreases LogP by approximately 1.65 units relative to F3 (estimated LogP ~2.23 vs. ~3.88 for the N-ethyl-N-phenyl analog) . This reduction in lipophilicity may confer improved aqueous solubility at the potential cost of reduced hydrophobic interactions within the TASK-1 central cavity.

N-alkyl substitution TASK-1 channel Potency cliff

3-Substituted Benzamide Scaffold: Privileged Kinase Inhibitory Pharmacophore vs. Non-Selective Benzamides

The 3-substituted benzamide scaffold has been explicitly characterized as a privileged pharmacophore for dual Abl/Lyn kinase inhibition. In a systematic SAR study by Hayase et al. (2007), 3-substituted benzamide derivatives demonstrated potent dual inhibitory activity against Abl and Lyn tyrosine kinases, with structural factors at the 3-position being the primary determinant of potency [1]. This contrasts with 2-substituted benzamide derivatives, which have been developed as HDAC inhibitors via zinc-binding group mechanisms [2], and 4-substituted benzamide derivatives, which show distinct target profiles including sigma receptor binding [3]. The target compound's 3-benzoylamino substitution places it within the kinase-oriented pharmacophore space, differentiating it from HDAC-oriented (2-substituted) or sigma-receptor-oriented (4-substituted with extended N-aryl groups) benzamide chemotypes.

Kinase inhibition Abl/Lyn dual inhibitor Scaffold privilege

Physical-Chemical Property Differentiation: Calculated Solubility and Permeability Profile vs. Heavier N-Aryl Analogs

The target compound (MW 268.31) falls within a favorable drug-like property space compared to heavier benzamide analogs. Calculated physicochemical properties for the closely related 4-(benzoylamino)-N-ethylbenzamide include: LogP = 2.23, LogSW (aqueous solubility) = -3.06, tPSA = 58.2 Ų, rotatable bonds = 4, hydrogen bond donors = 2, hydrogen bond acceptors = 2 . These values are consistent with Lipinski's Rule of Five compliance. In contrast, the N-ethyl-N-phenyl analog (4-(benzoylamino)-N-ethyl-N-phenylbenzamide, MW 344) shows LogP = 3.88, LogSW = -5.03, and tPSA = 49.4 Ų, indicating significantly higher lipophilicity and lower predicted aqueous solubility . The target compound's tPSA of 58.2 Ų and lower LogP suggest superior aqueous solubility and potentially better CNS multiparameter optimization (MPO) scores relative to N,N-disubstituted or N-aryl benzamide analogs.

Aqueous solubility LogP Drug-likeness CNS MPO

Recommended Application Scenarios for 3-(Benzoylamino)-N-ethylbenzamide Based on Differential Evidence


Kinase Inhibitor Screening Libraries Targeting Abl/Lyn Dual Inhibition

Based on the established SAR linking 3-substituted benzamide derivatives to Abl/Lyn dual kinase inhibitory activity [1], 3-(benzoylamino)-N-ethylbenzamide is best deployed as a screening candidate in kinase inhibitor discovery programs. The compound's 3-benzoylamino substitution pattern places it within the pharmacophore space associated with Abl/Lyn inhibition, distinguishing it from 2-substituted (HDAC-targeted) and 4-substituted (sigma receptor-targeted) benzamide chemotypes. Users should include appropriate 2- and 4-substituted positional isomer controls to confirm substitution-dependent selectivity in primary screening assays.

Chemical Probe Development Requiring Favorable Solubility and CNS Drug-Like Properties

The compound's calculated LogP of 2.23, tPSA of 58.2 Ų, and predicted aqueous solubility (LogSW -3.06) provide an approximately 93-fold solubility advantage over bulkier N,N-disubstituted benzamide analogs . This property profile makes 3-(benzoylamino)-N-ethylbenzamide particularly suitable for CNS-targeted probe development where lower lipophilicity and higher tPSA correlate with improved brain penetration and reduced non-specific tissue binding. The compound's molecular weight of 268.31 Da also falls within the optimal range for CNS drug-likeness (MW < 300).

TASK-1 Potassium Channel Structure-Activity Relationship Studies – N-Alkyl Scan Component

While the potent TASK-1 inhibitor F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide) achieves an IC50 of 148 nM through its N-(2-ethylphenyl) substituent [2], the target compound's minimal N-ethyl group provides a critical reference point for quantifying the contribution of the N-aryl group to TASK-1 binding affinity. Inclusion of 3-(benzoylamino)-N-ethylbenzamide in a systematic N-alkyl scan enables researchers to establish the potency cliff between simple N-alkyl and N-aryl substitution, quantifying the free energy contribution of the pendant phenyl ring to target engagement. This application is valuable for fragment-based drug design programs seeking to optimize TASK-1 inhibitors.

Benzamide Chemical Library Diversification Around the 3-Substitution Vector

As documented in systematic SAR studies of benzamide derivatives across multiple target classes (HDAC, kinase, sigma receptor) [1][3], the 3-substitution position is a critical diversity point that determines target class engagement. 3-(Benzoylamino)-N-ethylbenzamide serves as a key intermediate scaffold for further derivatization, where the N-ethyl group can be elaborated to explore substitution-dependent effects on potency, selectivity, and ADME properties. Procurement of this compound enables chemical library enumeration around the 3-benzoylamino-N-alkylbenzamide core without committing to the bulkier, more lipophilic substitution patterns that may introduce off-target liabilities.

Quote Request

Request a Quote for 3-(benzoylamino)-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.